Potassium trifluoro(4-(pyridin-2-yl)phenyl)borate
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Overview
Description
Potassium trifluoro[4-(pyridin-2-yl)phenyl]boranuide is an organoboron compound that has gained significant attention in the field of chemistry due to its unique properties and versatile applications. This compound is known for its stability and reactivity, making it a valuable reagent in various chemical reactions, particularly in cross-coupling reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
Potassium trifluoro[4-(pyridin-2-yl)phenyl]boranuide can be synthesized through several methods. One common approach involves the reaction of pyridin-2-ylboronic acid with potassium trifluoroborate under specific conditions. The reaction typically requires a solvent such as tetrahydrofuran (THF) and a base like potassium carbonate. The mixture is stirred at room temperature for several hours to yield the desired product .
Industrial Production Methods
In an industrial setting, the production of potassium trifluoro[4-(pyridin-2-yl)phenyl]boranuide may involve large-scale reactions using automated reactors. The process is optimized for high yield and purity, often employing continuous flow techniques to ensure consistent production. The use of advanced purification methods, such as recrystallization and chromatography, is essential to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
Potassium trifluoro[4-(pyridin-2-yl)phenyl]boranuide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or esters.
Reduction: It can be reduced to form borohydrides.
Substitution: The trifluoroborate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in reactions with potassium trifluoro[4-(pyridin-2-yl)phenyl]boranuide include palladium catalysts, bases like potassium carbonate, and solvents such as THF and dimethyl sulfoxide (DMSO). The reactions are typically carried out under inert atmosphere conditions to prevent oxidation and degradation of the compound .
Major Products Formed
The major products formed from reactions involving potassium trifluoro[4-(pyridin-2-yl)phenyl]boranuide include various boronic acids, esters, and substituted boron compounds. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials .
Scientific Research Applications
Potassium trifluoro[4-(pyridin-2-yl)phenyl]boranuide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which potassium trifluoro[4-(pyridin-2-yl)phenyl]boranuide exerts its effects involves the formation of boron-carbon bonds through cross-coupling reactions. The compound acts as a boron source, which is activated by a palladium catalyst to form a reactive intermediate. This intermediate then undergoes coupling with an organic halide to form the desired product. The molecular targets and pathways involved in these reactions are well-studied, making the compound a reliable reagent in synthetic chemistry .
Comparison with Similar Compounds
Similar Compounds
- Potassium trifluoro[2-(pyridin-2-yl)phenyl]boranuide
- Potassium trifluoro[4-(prop-2-yn-1-yl)carbamoyl]phenyl]boranuide
- Potassium trifluoro[2-(prop-1-en-2-yl)phenyl]boranuide
Uniqueness
Potassium trifluoro[4-(pyridin-2-yl)phenyl]boranuide stands out due to its unique combination of stability and reactivity. Unlike other boron compounds, it is moisture- and air-stable, making it easier to handle and store. Additionally, its compatibility with a wide range of reaction conditions and substrates makes it a versatile reagent in synthetic chemistry .
Properties
Molecular Formula |
C11H8BF3KN |
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Molecular Weight |
261.09 g/mol |
IUPAC Name |
potassium;trifluoro-(4-pyridin-2-ylphenyl)boranuide |
InChI |
InChI=1S/C11H8BF3N.K/c13-12(14,15)10-6-4-9(5-7-10)11-3-1-2-8-16-11;/h1-8H;/q-1;+1 |
InChI Key |
CNOUPQGOZMROFB-UHFFFAOYSA-N |
Canonical SMILES |
[B-](C1=CC=C(C=C1)C2=CC=CC=N2)(F)(F)F.[K+] |
Origin of Product |
United States |
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